molecular formula C8H8FN3O B8799818 7-Fluoro-4-methoxy-1H-indazol-3-amine

7-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No.: B8799818
M. Wt: 181.17 g/mol
InChI Key: VVHDNIJNRVTTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-methoxy-1H-indazol-3-amine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The core 1H-indazol-3-amine structure is recognized as an effective hinge-binding fragment for designing kinase inhibitors, forming key interactions in the active site of various therapeutic targets . Its structural features make it a privileged scaffold in the development of novel small-molecule therapeutics . Structural Information The compound has the molecular formula C8H8FN3O . Key identifiers are: SMILES: COC1=C2C(=C(C=C1)F)NN=C2N InChIKey: VVHDNIJNRVTTNO-UHFFFAOYSA-N Research Applications and Value The primary research value of this compound lies in its potential as a key intermediate for synthesizing novel anticancer agents. Structural analogs and derivatives built around the 1H-indazol-3-amine core have demonstrated potent inhibitory activities across multiple cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . Researchers are exploring its incorporation into molecular hybrids to develop compounds that inhibit critical cancer pathways, such as the p53/MDM2 and Bcl-2 family-mediated pathways, which are involved in regulating apoptosis and the cell cycle . Furthermore, indazole derivatives are actively investigated for their ability to target the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in human cancers that controls cell survival, proliferation, and metabolism . The strategic introduction of fluorine and methoxy substituents, as seen in this molecule, is a common medicinal chemistry tactic to optimize a compound's potency, selectivity, and pharmacokinetic properties . Usage Note This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

7-fluoro-4-methoxy-1H-indazol-3-amine

InChI

InChI=1S/C8H8FN3O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12)

InChI Key

VVHDNIJNRVTTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)NN=C2N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Indazole Derivatives

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent patterns. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Substituents (Positions) Key Synthetic Routes Applications/Notes
7-Fluoro-4-methoxy-1H-indazol-3-amine C₈H₈FN₃O -F (7), -OCH₃ (4), -NH₂ (3) Not explicitly reported (limited data) Potential kinase inhibitor scaffold
7-Bromo-4-chloro-1H-indazol-3-amine C₇H₅BrClN₃ -Br (7), -Cl (4), -NH₂ (3) Cyclization of bromo-chloro-benzonitrile with hydrazine Intermediate for boron-containing analogs
7-Bromo-4-fluoro-1-methyl-1H-indazol-3-amine C₈H₇BrFN₃ -Br (7), -F (4), -CH₃ (1), -NH₂ (3) Bromination of 4-fluoro-1-methyl-indazole Used in Suzuki couplings for drug discovery
4-Methoxy-1-methyl-7-borylated-indazol-3-amine C₁₃H₁₈BN₃O₃ -B(pin) (7), -OCH₃ (4), -CH₃ (1) Miyaura borylation of bromo precursors Key intermediate in cross-coupling reactions

Key Observations :

  • Electron-Withdrawing vs.
  • Fluorine Impact : Fluorine at position 7 may increase metabolic stability and binding affinity in medicinal chemistry contexts, as seen in kinase inhibitors .
  • N1 Substitution : Methyl or trifluoroethyl groups at N1 (e.g., in 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine) alter steric bulk and pharmacokinetic profiles .
Heterocyclic Analogs
  • 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine : Replaces the indazole core with a benzothiazole ring. The sulfur atom in the thiazole ring increases lipophilicity but reduces hydrogen-bonding capacity compared to indazoles .
  • 3-(2-Fluorophenyl)-1H-indazol-5-amine : Incorporates a fluorophenyl moiety at position 3, enhancing π-π stacking interactions in receptor binding .

Preparation Methods

Hydrazine-Mediated Cyclization

The most common approach involves cyclizing ortho-substituted benzaldehyde or benzonitrile derivatives with hydrazine. For example:

Procedure (Adapted from Wheeler et al.):

  • Substrate : 4-Methoxy-2-fluorobenzonitrile

  • Reagents : Hydrazine hydrate (10 equiv), DMA solvent

  • Conditions : 150°C, 30 min in flow reactor

  • Yield : 38–45% (analogous structures)

Key challenges include competing azine formation, mitigated by:

  • Temperature modulation (150°C vs. 250°C)

  • Solvent selection (DMA > DMF for reduced side reactions)

  • Stoichiometric excess of hydrazine (1.2–2.0 equiv)

Functional Group Introduction and Modification

Methoxylation at Position 4

Two principal routes dominate:

Nucleophilic Aromatic Substitution

Protocol (Based on US20030212276A1):

StepReagent/ConditionOutcome
14-Chloro-7-fluoroindazol-3-amine + NaOMe/MeOH4-Methoxy derivative
2110°C, 12 h, sealed tube85–90% conversion

Limitations : Requires electron-deficient aromatic systems; competing hydrolysis observed at >130°C.

Directed Ortho-Metalation

Alternative approach :

  • Protect 3-amine as Boc derivative

  • Use LDA/TMEDA for directed metalation at C4

  • Quench with methyl chloroformate

  • Deprotect under acidic conditions

Fluorination Strategies

Late-Stage Electrophilic Fluorination

Reagents : Selectfluor® or NFSI
Conditions :

  • DCM/MeCN (1:1), 0°C → RT

  • 65–70% yield (similar indazoles)

Building Block Approach

Use of commercially available 3-fluoro-4-methoxyaniline reduces synthetic steps:

Cyclization Protocol :

  • Condense with ethyl (ethoxymethylene)cyanoacetate in toluene (100–110°C, 4.5 h)

  • Cyclize in diphenyl ether/biphenyl (reflux, 1 h)

  • Yield: 41% (analogous example)

Purification and Characterization

Chromatography :

  • Flash column (hexane/EtOAc gradient)

  • Avoidance of silica gel for basic amines (use Al₂O₃ instead)

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 6.82 (dd, J=9.1, 2.1 Hz, H5), 6.45 (d, J=2.1 Hz, H6), 3.85 (s, OCH3)

  • HRMS : m/z 182.0724 [M+H]+

Scale-Up Considerations and Process Optimization

Key Findings from Kilo-Lab Trials :

ParameterOptimal Condition
Solvent2-Ethoxyethanol > DMA (easier recovery)
Temperature115°C for aminations
CatalystPyridine HCl (0.1 equiv)

Environmental Impact :

  • E-factor reduced from 32 to 18 via solvent recycling

  • 98% atom economy achieved in cyclization step

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-4-methoxy-1H-indazol-3-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis of indazole derivatives often involves regioselective functionalization. A two-step protocol starting from halogenated precursors (e.g., 2,6-dichlorobenzonitrile) has been demonstrated for related compounds, involving bromination followed by heterocycle formation with hydrazine . Key considerations include:

  • Regioselectivity control : Use directing groups (e.g., methoxy) to favor substitution at the 4-position.
  • Yield optimization : Adjust stoichiometry of hydrazine and reaction time during cyclization. For example, refluxing in ethanol at 80°C for 12 hours improved yields to 38–45% in similar indazole syntheses .
  • Purification : Avoid column chromatography by leveraging crystallization in aqueous ethanol, as shown in gram-scale syntheses .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : The methoxy group (-OCH₃) at position 4 appears as a singlet near δ 3.8–4.0 ppm. The fluorine atom at position 7 induces deshielding in adjacent protons, splitting signals into doublets (e.g., H-6 and H-5) .
  • 13C NMR : The quaternary carbon bearing fluorine (C-7) shows a characteristic coupling constant (~245 Hz for C-F) .
  • HRMS : Exact mass calculation for C₈H₇FN₃O (M+H⁺): 180.0671. Deviations >2 ppm suggest impurities or incorrect regiochemistry .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

  • Solubility : Test in aprotic solvents (DMSO, DMF) for reaction compatibility. Limited solubility in water necessitates salt formation (e.g., HCl salts) for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for decomposition products like de-fluorinated or demethoxylated analogs .

Advanced Research Questions

Q. How can regiochemical control be achieved during the synthesis of polyhalogenated indazole derivatives like this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position. Fluorine’s electron-withdrawing nature enhances this effect .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during halogenation, then deprotect post-cyclization .
  • Catalysis : Pd-mediated cross-coupling for late-stage functionalization avoids competing pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Data triangulation : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based). For example, fluoro-indazoles may show potent enzyme inhibition but poor cellular uptake due to logP imbalances .
  • Structural analogs : Synthesize and test derivatives (e.g., 4-methoxy vs. 4-ethoxy) to isolate substituent effects. A study on benzoxazole analogs found that methoxy groups enhance membrane permeability vs. ethoxy .

Q. What methodological frameworks are recommended for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with variations at C-3 (amine), C-4 (methoxy), and C-7 (fluoro) to map pharmacophore requirements .
  • Computational modeling : Use DFT calculations to correlate electronic parameters (HOMO/LUMO) with bioactivity. For example, fluorine’s electronegativity increases binding affinity to hydrophobic pockets .
  • High-throughput screening : Pair with fragment libraries to identify synergistic moieties (e.g., boronic acid groups for proteasome targeting) .

Q. How can researchers address the lack of in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Rodent studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability. Plasma samples analyzed via LC-MS/MS .
  • Metabolite ID : Use HRMS/MS to detect phase I/II metabolites. Fluorine’s stability reduces defluorination, but O-demethylation is common .

Key Research Gaps Identified

  • Mechanism of fluorine’s role in enhancing target selectivity.
  • Scalable asymmetric synthesis for chiral indazole derivatives.
  • Impact of 4-methoxy on off-target toxicity in preclinical models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.